

Spectroscopic Data on Quadrilineatin Remains Elusive

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Quadrilineatin*

Cat. No.: *B14128331*

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Despite extensive searches of scientific literature and chemical databases, a comprehensive public record of the spectroscopic data (NMR, MS, and IR) for the natural product **quadrilineatin** is not available. This significant information gap prevents the creation of a detailed technical guide as originally requested.

Quadrilineatin, identified as 5-hydroxy-3-methoxy-4-methylphthalaldehyde, is a secondary metabolite produced by the fungus *Aspergillus silvaticus*. While its chemical structure and source organism are documented, the raw spectroscopic data and detailed experimental protocols for its characterization do not appear to be published in readily accessible scientific journals or databases.

This lack of data means that a full technical guide complete with quantitative data tables, detailed experimental methodologies, and specific signaling pathway diagrams for **quadrilineatin** cannot be compiled at this time. Such a guide is contingent on the primary research that involves the isolation and thorough structural elucidation of the compound, which would include the public dissemination of its NMR, MS, and IR spectra.

For researchers, scientists, and drug development professionals interested in this molecule, the primary step would be to perform the isolation of **quadrilineatin** from *Aspergillus silvaticus* and conduct a full suite of spectroscopic analyses to determine its chemical fingerprint.

General Methodologies for Spectroscopic Analysis of Natural Products

In the absence of specific data for **quadrilineatin**, this section provides a general overview of the standard experimental protocols used for the spectroscopic analysis of a novel natural product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol:

- **Sample Preparation:** A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD). The choice of solvent is critical to avoid obscuring key signals in the spectrum.
- **Data Acquisition:** A suite of NMR experiments is typically performed on a high-field NMR spectrometer (e.g., 400-800 MHz). Standard experiments include:
 - ^1H NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms.
 - ^{13}C NMR (Carbon NMR): Reveals the number and types of carbon atoms in the molecule.
 - 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), which are crucial for assembling the molecular structure.
- **Data Processing and Analysis:** The acquired data is processed using specialized software to yield spectra. The chemical shifts (δ), coupling constants (J), and correlations are then analyzed to piece together the molecule's structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structural elucidation.

Experimental Protocol:

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer. Common ionization techniques for natural products include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
- **Mass Analysis:** The ionized molecules are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).
- **Data Interpretation:** The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition. Fragmentation patterns, often induced by tandem mass spectrometry (MS/MS), offer clues about the different structural components of the molecule.

Infrared (IR) Spectroscopy

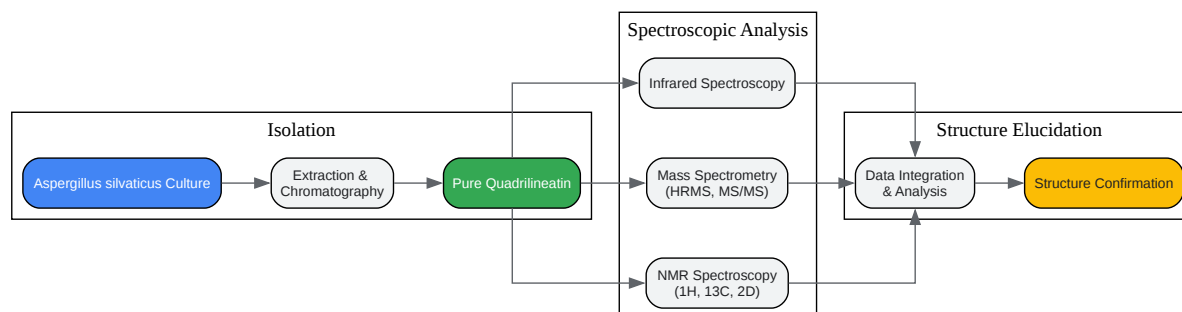
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

- **Sample Preparation:** The sample can be analyzed as a thin film on a salt plate (for liquids or oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.
- **Spectral Acquisition:** The sample is irradiated with infrared light, and the absorption is measured as a function of wavenumber (cm^{-1}).
- **Spectrum Analysis:** The positions and intensities of the absorption bands are correlated with specific functional groups (e.g., O-H, C=O, C-O, aromatic C=C bonds).

Visualizing Spectroscopic Workflows

While specific signaling pathways for **quadrilineatin** are unknown, the general workflow for its spectroscopic analysis can be visualized.



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Caption: General workflow for the isolation and spectroscopic analysis of **quadrilineatin**.

Further research is required to isolate and characterize **quadrilineatin** to provide the scientific community with its foundational spectroscopic data. This would be a valuable contribution to the field of natural products chemistry and could enable further investigation into its biological activities and potential therapeutic applications.

- To cite this document: BenchChem. [Spectroscopic Data on Quadrilineatin Remains Elusive]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14128331#quadrilineatin-spectroscopic-data-nmr-ms-ir\]](https://www.benchchem.com/product/b14128331#quadrilineatin-spectroscopic-data-nmr-ms-ir)

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